molecular formula C8H8N2O3S B2913590 methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 401620-84-6

methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2913590
CAS No.: 401620-84-6
M. Wt: 212.22
InChI Key: VTKGKNGZHZWDQU-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a fused heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core with a methyl ester group at position 6 and a ketone at position 3. It is synthesized via cyclization reactions involving dihydropyrimidinones and chloroacetic acid derivatives . The compound is cataloged under CAS number [401620-84-6] with a purity of 98% . Its structural versatility allows for functionalization at multiple positions, enabling diverse biological and chemical applications.

Properties

IUPAC Name

methyl 5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-9-8-10(6(5)11)2-3-14-8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKGKNGZHZWDQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C2N(C1=O)CCS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves cyclocondensation reactions. One common method includes the reaction of ethyl acetoacetate with 1,3-thiazol-2-amine and an appropriate aldehyde under specific conditions. The reaction is often carried out in isopropyl alcohol at a controlled temperature, sometimes using ultrasonic activation to enhance the reaction rate.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis might also incorporate continuous flow reactors and advanced purification techniques to meet commercial standards.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of different functional groups leading to a variety of derivatives.

Scientific Research Applications

This compound has shown significant potential in scientific research due to its biological activities. It has been studied for its antitumor, antibacterial, and anti-inflammatory properties . In chemistry, it serves as a building block for the synthesis of more complex molecules. In the pharmaceutical industry, it is explored for the development of new drugs targeting various diseases.

Mechanism of Action

The mechanism by which methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Further research is needed to fully elucidate its mechanism of action and identify all relevant molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Ester Group : Methyl esters (target compound) generally offer lower molecular weight and higher solubility compared to ethyl esters (e.g., ).
  • Aryl Substituents : Electron-donating groups (e.g., methoxy in ) enhance antimicrobial activity, while halogenated benzylidenes (e.g., dibromo in ) improve enzyme inhibition.
  • Fused Rings : Derivatives with pyrrolo or triazolo fused systems (e.g., ) exhibit unique π-stacking interactions, influencing crystallinity and bioactivity.

Physicochemical Properties

Data from spectral and crystallographic studies highlight variations in physical properties:

  • Melting Points: Methyl 5-oxo derivative: Not explicitly reported, but ethyl analogs range from 215–217°C (e.g., compound 4d in ). Ethyl 5,7-dimethyl derivative: Lower melting points (~126°C) due to reduced symmetry .
  • Spectral Data :

    • IR : Ketone (C=O) stretches at ~1635–1670 cm⁻¹ and ester (C=O) at ~1700 cm⁻¹ are consistent across analogs .
    • NMR : Methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–7.5 ppm) vary with substituents .
  • Crystallography :

    • Ethyl 5-(4-bromophenyl)-7-methyl derivative forms π-halogen interactions, stabilizing crystal lattices .

Antifungal Activity

Ethyl 5,7-dimethyl derivatives showed moderate to strong activity against Aspergillus niger and Candida albicans, attributed to the methyl groups enhancing membrane permeability .

Enzyme Inhibition

  • Cdc25B3 Inhibition: Dibromo-benzylidene derivative (compound 97) exhibited IC50 = 4.5 µM, outperforming non-halogenated analogs .
  • Kv2.1 Channel Inhibition : SP6616 (IC50 ~3.4 µM) demonstrated neuroprotective effects in diabetic neuropathy models .

Antimicrobial Activity

Ethyl 3,7-diphenyl derivatives (e.g., 4a in ) displayed broad-spectrum activity, with MIC values <50 µg/mL against Gram-positive bacteria.

Biological Activity

Methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate (CAS Number: 401620-84-6) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C8H8N2O3S
  • Molecular Weight : 212.22 g/mol
  • IUPAC Name : this compound
  • Purity : 98% .

Antimicrobial Activity

Research indicates that derivatives of thiazolo[3,2-a]pyrimidines exhibit significant antimicrobial properties. In a study evaluating various compounds, methyl 5-oxo derivatives showed promising results against a range of pathogens:

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
4aStaphylococcus aureus0.22 μg/mL
5aEscherichia coli0.25 μg/mL
7bCandida albicans0.20 μg/mL

The most active derivatives demonstrated bactericidal effects as well as inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis .

Cytotoxicity and Anticancer Potential

A study highlighted the potential anticancer properties of thiazolo[3,2-a]pyrimidine derivatives. Methyl 5-oxo derivatives were tested against various cancer cell lines, including HeLa (cervical cancer) and L929 (normal fibroblast cells). The results showed selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

Synthesis Methods

The synthesis of this compound can be achieved through multi-component reactions involving starting materials such as thiourea and various aldehydes. The reaction conditions typically involve acidic or basic catalysts to facilitate the formation of the thiazolo-pyrimidine core structure .

Case Studies

  • Antimicrobial Efficacy Study :
    • Researchers synthesized several thiazolo[3,2-a]pyrimidine derivatives and evaluated their antimicrobial efficacy.
    • Results indicated that specific modifications to the thiazole ring enhanced activity against Gram-positive and Gram-negative bacteria.
  • Cytotoxicity Assessment :
    • A comparative study assessed the cytotoxic effects of methyl 5-oxo derivatives on cancer cell lines.
    • The findings suggested that structural variations significantly influenced cytotoxic potency and selectivity.

Q & A

Q. What are the common synthetic routes for methyl 5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A representative method involves refluxing a precursor (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester) with chloroacetic acid and aryl aldehydes (e.g., 2,4,6-trimethoxybenzaldehyde) in a 1:1 mixture of glacial acetic acid and acetic anhydride. Sodium acetate is used as a catalyst, and the reaction proceeds for 8–10 hours under reflux. The product is recrystallized from ethyl acetate/ethanol (3:2), yielding pale yellow crystals (78% yield, mp 427–428 K) . Alternative routes include Biginelli-type reactions with ethyl acetoacetate and thiourea derivatives .

Q. How is the structural conformation of this compound confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the central pyrimidine ring adopts a flattened boat conformation, with the chiral C5 atom deviating by 0.224 Å from the mean plane of N2/C9/N1/C6/C7. Dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) and intermolecular interactions (C–H···O hydrogen bonds) are quantified to validate the structure . Additional characterization via NMR (¹H/¹³C), IR, and mass spectrometry (ESI-MS, HRMS) is recommended .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with varying aryl substituents?

  • Methodological Answer : Yield optimization depends on:
  • Solvent Systems : Polar aprotic solvents (e.g., acetic anhydride) enhance reactivity, while ethanol/methanol mixtures improve recrystallization purity .
  • Catalysts : Sodium acetate or piperidine accelerates cyclization in Biginelli reactions .
  • Temperature Control : Reflux at 78–80°C balances reaction rate and side-product formation .
  • Substituent Effects : Electron-withdrawing groups (e.g., nitro on aryl rings) may reduce steric hindrance, improving yields to >85% .

Q. How to resolve contradictions in crystallographic data for structurally similar analogs?

  • Methodological Answer : Discrepancies in dihedral angles or puckering parameters (e.g., C5 deviation in fused rings) arise from substituent-induced steric effects. To resolve these:
  • Compare SC-XRD datasets across analogs (e.g., 2-acetyl vs. 2-fluorobenzylidene derivatives) .
  • Use computational methods (DFT or molecular dynamics) to model substituent impacts on ring conformations .
  • Validate hydrogen-bonding patterns (e.g., bifurcated C–H···O interactions) via Hirshfeld surface analysis .

Q. What strategies are effective for designing bioactive derivatives targeting antimicrobial activity?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Introduce electron-deficient aryl groups (e.g., 3-nitrophenyl) at position 5 to enhance microbial membrane penetration .
  • Functionalization : Replace the methyl ester with carbohydrazide groups (via hydrazine reactions) to improve solubility and binding affinity .
  • Bioactivity Assays : Screen derivatives against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols .

Q. What mechanistic insights explain the reactivity of hydrazine with the ester moiety?

  • Methodological Answer : Hydrazine nucleophilically attacks the carbonyl carbon of the ester group, forming a tetrahedral intermediate. Subsequent elimination of ethanol yields the carbohydrazide derivative. This reaction is:
  • Solvent-Dependent : Protic solvents (ethanol) stabilize intermediates, achieving >87% yields .
  • Temperature-Sensitive : Conducted at 78°C to avoid side reactions (e.g., hydrolysis).
  • Monitored via TLC : Use ethyl acetate/hexane (3:7) to track progress .

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